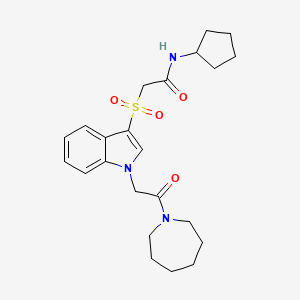
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide" is a chemical entity that appears to be related to a class of compounds that interact with cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood, and memory. Compounds targeting these receptors have potential therapeutic applications, particularly in pain management.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a novel class of cannabinoid receptor agonists with the tetrahydro-2H-pyran-4-yl moiety has been prepared, which includes N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides . These compounds were synthesized to achieve dual agonism of hCB(1) and hCB(2) receptors with the goal of minimizing central nervous system (CNS) penetration and thus reducing CNS side effects. The synthesis involved the use of specific reagents and conditions to obtain the desired pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of compounds within this class typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The presence of these rings is crucial for the interaction with cannabinoid receptors. The specific substituents and stereochemistry can significantly influence the binding affinity and selectivity towards CB(1) and CB(2) receptors.
Chemical Reactions Analysis
Compounds with a pyrazole core, such as N-allyl-5-amino-1H-pyrazole-4-carboxamides, have been shown to undergo various cyclization reactions to form different heterocyclic systems . For example, electrophilic cyclization in the presence of polyphosphoric acid or N-halosuccinimides can lead to the formation of oxazolyl derivatives. These reactions are important for the diversification of the chemical space around the pyrazole core, potentially leading to new compounds with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclobutanecarboxamide" are not detailed in the provided data, related compounds exhibit properties that are desirable for drug candidates. For instance, the aforementioned cannabinoid receptor agonists were designed to have low CNS penetration to avoid side effects such as sedation or dizziness . The physicochemical properties, such as solubility, stability, and lipophilicity, are critical factors that influence a compound's pharmacokinetic profile and its ability to reach the target site of action in the body.
Applications De Recherche Scientifique
Synthesis and Characterization
- Studies have been conducted on the synthesis and characterization of pyrazole compounds, highlighting their significance in the field of research chemicals. For example, the synthesis of pyrazole-carboxamide type synthetic cannabinoids, such as AB-CHFUPYCA, has been reported. These compounds are synthesized and characterized using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) analyses (Uchiyama et al., 2015).
Antimicrobial Activity
- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis involves various chemical reactions and the compounds are tested against different bacterial and fungal strains to determine their effectiveness. For instance, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, synthesized from pyranone, exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida krusei (Aytemir et al., 2003).
Catalytic Applications
- Pyrazole compounds have been utilized in catalysis, demonstrating the versatility of these compounds in chemical reactions. For example, the synthesis of tetrazolyl pyrazole amides has been achieved using microwave-assisted synthesis, which is more efficient than conventional heating methods. These compounds exhibit interesting activities such as bactericidal and pesticidal effects (Hu et al., 2011).
Biological and Pharmacological Activities
- The biological and pharmacological activities of pyrazole derivatives are subjects of ongoing research. For example, Ni(II) complexes with Schiff base ligands derived from pyrazole compounds have been studied for their DNA/protein interaction and cytotoxicity against cancer cell lines. These studies provide insights into the potential therapeutic applications of pyrazole compounds (Yu et al., 2017).
Mécanisme D'action
Target of Action
It is known that similar compounds have a wide range of pharmacological targets .
Mode of Action
A compound with a similar structure was found to induce a triple response in arabidopsis seedlings . This suggests that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide may interact with its targets in a way that induces significant biological activity.
Biochemical Pathways
Compounds with similar structures have been shown to engage with a variety of pharmacological targets, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to induce significant biological activity , suggesting that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}cyclobutanecarboxamide may have similar effects.
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(11-4-3-5-11)16-12-8-15-17(9-12)10-13-6-1-2-7-19-13/h8-9,11,13H,1-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERYRCDXJECJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)
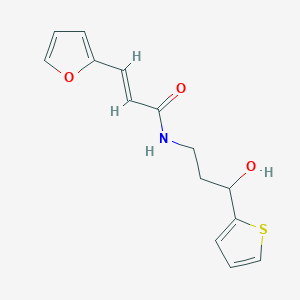

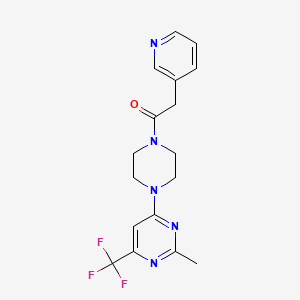

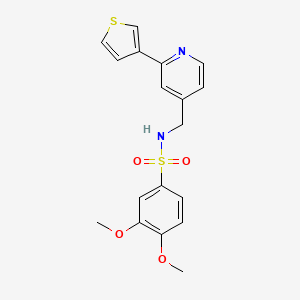

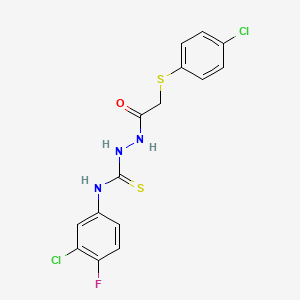

![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)
![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)
